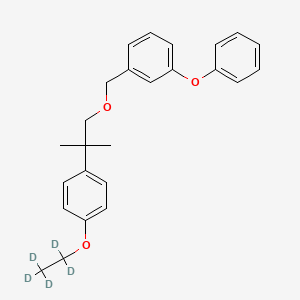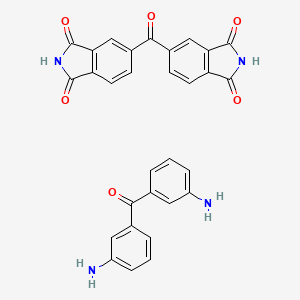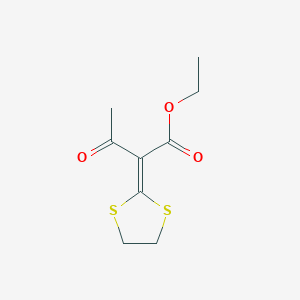
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate: is a chemical compound with the following properties:
Chemical Formula: CHOS
CAS Number: 882864-01-9
This compound belongs to the class of 2-ylidene-1,3-dithiolanes and exhibits interesting reactivity due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthesis of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate involves the reaction of appropriate precursors. One common synthetic route is the condensation of malononitrile with 1,3-dithiolane-2-thione. The reaction proceeds under specific conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: It reacts with nucleophiles, such as amines or thiols, to form substituted derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products depend on the reaction conditions and reagents used. For example, reduction yields the corresponding alcohol, while oxidation forms the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate: finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While there are no direct analogs, other 2-ylidene-1,3-dithiolanes exhibit similar reactivity. Notable compounds include:
2-(1,3-Dithiolan-2-ylidene)malononitrile: A related compound with similar structural features.
Properties
CAS No. |
2080-44-6 |
|---|---|
Molecular Formula |
C9H12O3S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C9H12O3S2/c1-3-12-8(11)7(6(2)10)9-13-4-5-14-9/h3-5H2,1-2H3 |
InChI Key |
GLPYXSYNEKXUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SCCS1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


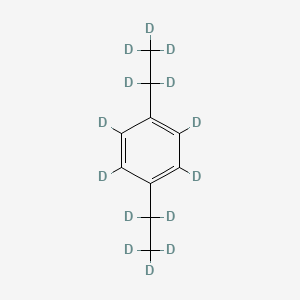

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

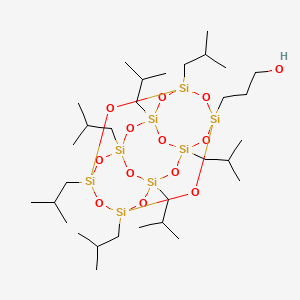
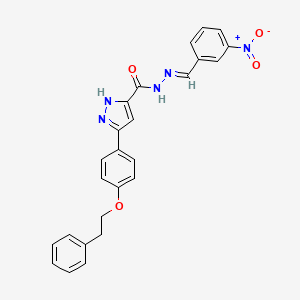
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

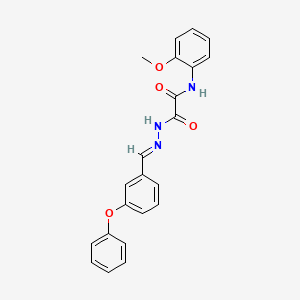
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
